molecular formula C11H12F2N2O5S B2413537 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine CAS No. 2418677-41-3

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine

Cat. No. B2413537
CAS RN: 2418677-41-3
M. Wt: 322.28
InChI Key: YSWFLCGKPHUWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, also known as JNJ-55441942, is a novel and potent inhibitor of the enzyme phosphodiesterase 2A (PDE2A). PDE2A is an important regulator of cyclic nucleotide signaling in the brain, and its inhibition has been shown to have potential therapeutic effects in various neurological and psychiatric disorders.

Mechanism of Action

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a selective and potent inhibitor of PDE2A, which is expressed in high levels in the brain. PDE2A hydrolyzes cyclic nucleotides cAMP and cGMP, which are important second messengers in many signaling pathways in the brain. By inhibiting PDE2A, 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine increases the levels of cAMP and cGMP, leading to downstream effects such as increased neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its effects on cyclic nucleotide signaling, 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been shown to modulate other signaling pathways in the brain. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. It has also been shown to modulate the activity of ion channels such as NMDA receptors and voltage-gated calcium channels.

Advantages and Limitations for Lab Experiments

One advantage of 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is its selectivity for PDE2A, which reduces the risk of off-target effects. However, its potency may also pose a challenge in terms of dosing and toxicity. Additionally, its relatively low yield in synthesis may limit its availability for large-scale experiments.

Future Directions

Future research on 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine could focus on several directions, including:
1. Investigating its potential therapeutic effects in human clinical trials for various neurological and psychiatric disorders.
2. Further elucidating its mechanism of action and downstream signaling pathways.
3. Developing more efficient synthesis methods to increase its availability for large-scale experiments.
4. Investigating its potential as a tool compound for studying cyclic nucleotide signaling and related pathways in the brain.
5. Developing more selective and potent inhibitors of PDE2A based on the structure of 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine.

Synthesis Methods

The synthesis of 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves several steps, starting with the reaction of 3-fluoromethyl-4-nitrobenzoic acid with morpholine to form 3-fluoromethyl-4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with 5-fluorosulfonyloxypyridine-3-carbonyl chloride to form the target compound. The overall yield of the synthesis is around 20%.

Scientific Research Applications

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been the subject of several preclinical studies investigating its potential therapeutic effects in various neurological and psychiatric disorders. For example, it has been shown to have antidepressant-like effects in animal models of depression, as well as anxiolytic and antipsychotic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3-(fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O5S/c12-4-9-7-19-2-1-15(9)11(16)8-3-10(6-14-5-8)20-21(13,17)18/h3,5-6,9H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWFLCGKPHUWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.